Computational Physicochemical Comparison: XLogP3, Molecular Weight, and Hydrogen-Bond Acceptor Count
The target compound (4-chloro-7-fluoro) possesses an XLogP3 of 1.5, which is 0.1 log unit higher than 4-chloro-1H-pyrazolo[4,3-c]pyridine (XLogP3 = 1.4), 0.9 log unit higher than 7-fluoro-1H-pyrazolo[4,3-c]pyridine (XLogP3 = 0.6), and 1.0 log unit higher than the unsubstituted parent 1H-pyrazolo[4,3-c]pyridine (XLogP3 = 0.5) [1]. Its molecular weight (171.56 g/mol) is 18.0 g/mol greater than the 4-chloro analog (153.57 g/mol) and 34.5 g/mol greater than the 7-fluoro analog (137.11 g/mol) [1]. The hydrogen-bond acceptor count is 3, compared to 2 for the 4-chloro analog and the parent, and 3 for the 7-fluoro analog [1].
| Evidence Dimension | Computed physicochemical properties (XLogP3, MW, H-bond acceptors) |
|---|---|
| Target Compound Data | XLogP3 = 1.5, MW = 171.56 g/mol, H-bond acceptors = 3 |
| Comparator Or Baseline | 4-Cl analog: XLogP3 = 1.4, MW = 153.57, H-acceptors = 2; 7-F analog: XLogP3 = 0.6, MW = 137.11, H-acceptors = 3; Parent: XLogP3 = 0.5, MW = 119.12, H-acceptors = 2 |
| Quantified Difference | ΔXLogP3 = +0.1 vs 4-Cl, +0.9 vs 7-F; ΔMW = +18.0 Da vs 4-Cl, +34.5 Da vs 7-F; H-acceptors = +1 vs 4-Cl and parent |
| Conditions | PubChem XLogP3 3.0, Cactvs 3.4.8.24 computed values (2025 release) |
Why This Matters
The higher lipophilicity of the 4-chloro-7-fluoro compound predicts superior membrane permeability relative to the 7-fluoro and unsubstituted analogs, while the additional H-bond acceptor versus the 4-chloro analog offers a differentiated interaction fingerprint for kinase hinge binding.
- [1] PubChem Compound Summaries: CID 129978872 (1374651-76-9), CID 46835637 (871836-51-0), CID 130335796 (2122196-68-1), CID 6451441 (271-47-6). Computed Properties sections. View Source
